molecular formula C5H10OS B8253788 (3S)-3-methylsulfanylbutanal

(3S)-3-methylsulfanylbutanal

Cat. No.: B8253788
M. Wt: 118.20 g/mol
InChI Key: NCBDFIPMWRKPDU-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Methylsulfanylbutanal is an organic compound characterized by the presence of a sulfur atom attached to a butanal structure. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. The (3S) designation indicates the specific stereochemistry of the molecule, which is crucial for its reactivity and interactions in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-methylsulfanylbutanal can be achieved through several methods. One common approach involves the asymmetric synthesis starting from readily available precursors. For instance, the reaction of a suitable aldehyde with a thiol in the presence of a chiral catalyst can yield the desired product with high enantiomeric purity. The reaction conditions typically involve mild temperatures and inert atmospheres to prevent oxidation of the thiol group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as the purification of starting materials, precise control of reaction parameters, and efficient separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Methylsulfanylbutanal undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfur atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: (3S)-3-Methylsulfanylbutanol.

    Substitution: Various substituted butanal derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-Methylsulfanylbutanal has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and the stereospecificity of biological processes.

    Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways, leveraging its unique stereochemistry for selective binding.

    Industry: The compound is used in the production of flavors and fragrances, where its sulfur-containing structure contributes to distinct olfactory properties.

Mechanism of Action

The mechanism by which (3S)-3-methylsulfanylbutanal exerts its effects depends on its interaction with molecular targets. The sulfur atom can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The aldehyde group can also participate in Schiff base formation with amines, influencing various biochemical pathways. The stereochemistry of the compound ensures that these interactions are highly specific, affecting only certain molecular targets.

Comparison with Similar Compounds

    (3R)-3-Methylsulfanylbutanal: The enantiomer of (3S)-3-methylsulfanylbutanal, differing only in the spatial arrangement of atoms.

    3-Methylsulfanylpropanal: A related compound with a shorter carbon chain.

    3-Methylsulfanylbutanoic acid: An oxidized form where the aldehyde group is converted to a carboxylic acid.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its enantiomer and other similar compounds. This uniqueness is crucial in applications requiring high enantiomeric purity and specific molecular interactions.

Properties

IUPAC Name

(3S)-3-methylsulfanylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBDFIPMWRKPDU-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.